5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
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Overview
Description
5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of fused heterocyclic compounds. These compounds are characterized by the presence of multiple ring structures that are fused together, giving them unique chemical and biological properties.
Mechanism of Action
Target of Action
The compound “5,6-Dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione” is a derivative of pyrido[2,3-d]pyrimidines . Pyridopyrimidines are known to interact with several therapeutic targets . .
Mode of Action
Pyridopyrimidines are known to interact with their targets through various mechanisms . The presence of a pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the active site of the enzyme .
Biochemical Pathways
Pyridopyrimidines have been studied for their effects on various biochemical pathways, including those involving tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Pharmacokinetics
The degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of Action
Pyridopyrimidines have been studied for their anticancer, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Action Environment
The presence of a hydrophobic substituent on the ring was found to be favorable due to interaction with the active site of the enzyme .
Biochemical Analysis
Biochemical Properties
It is known that pyrido[2,3-d]pyrimidines, the class of compounds it belongs to, can interact with various enzymes, proteins, and other biomolecules . These interactions can be crucial in biochemical reactions .
Cellular Effects
It is known that pyrido[2,3-d]pyrimidines can have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrido[2,3-d]pyrimidines can exert their effects at the molecular level . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrido[2,3-d]pyrimidines can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that pyrido[2,3-d]pyrimidines can have varying effects at different dosages .
Metabolic Pathways
It is known that pyrido[2,3-d]pyrimidines can interact with various enzymes or cofactors .
Transport and Distribution
It is known that pyrido[2,3-d]pyrimidines can interact with various transporters or binding proteins .
Subcellular Localization
It is known that pyrido[2,3-d]pyrimidines can be directed to specific compartments or organelles .
Preparation Methods
The synthesis of 5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrido[2,3-d]pyrimidine core . The reaction conditions typically involve heating under reflux with a base such as sodium methoxide in butanol. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups attached to the fused ring system .
Scientific Research Applications
5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of other complex heterocyclic compounds. In biology and medicine, it has shown promise as a protein kinase inhibitor, which is crucial for the development of targeted cancer therapies . Additionally, its unique structure makes it a useful tool for studying the mechanisms of enzyme inhibition and protein-ligand interactions .
Comparison with Similar Compounds
Compared to other similar compounds, 5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione stands out due to its unique fused ring structure and its potent inhibitory activity against protein kinases. Similar compounds include pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine derivatives . These compounds also exhibit protein kinase inhibitory activity, but the specific structure of this compound provides it with unique binding properties and higher selectivity for certain kinase targets .
Properties
IUPAC Name |
5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c1-14-15(2)31-22-20(14)21(29)27(17-8-4-3-5-9-17)23(30)26(22)13-16-12-19(28)25-11-7-6-10-18(25)24-16/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEAPKWHDHHJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=O)N4C=CC=CC4=N3)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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